molecular formula C12H15NO3 B14769398 4-Methoxy-2-morpholinobenzaldehyde

4-Methoxy-2-morpholinobenzaldehyde

Cat. No.: B14769398
M. Wt: 221.25 g/mol
InChI Key: AUIWVSJEUIYSKC-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is an organic compound that features a methoxy group, a piperidine ring, and a benzaldehyde moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperidine under specific conditions. One common method is to use a condensation reaction, where the aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 4-methylpiperidine in the presence of a suitable catalyst and solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzoic acid.

    Reduction: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the piperidine ring, making it less versatile in certain reactions.

    4-Methylpiperidine: Lacks the benzaldehyde and methoxy groups, limiting its reactivity.

    2-Methoxybenzaldehyde: Similar structure but with the methoxy group in a different position, affecting its chemical properties.

Uniqueness

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and applications

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-methoxy-2-morpholin-4-ylbenzaldehyde

InChI

InChI=1S/C12H15NO3/c1-15-11-3-2-10(9-14)12(8-11)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3

InChI Key

AUIWVSJEUIYSKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)N2CCOCC2

Origin of Product

United States

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